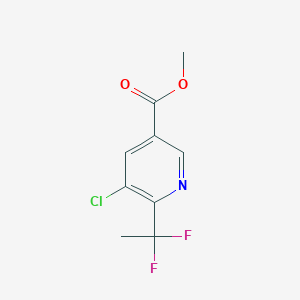
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group at the 5th position and a difluoroethyl group at the 6th position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate typically involves the introduction of the chloro and difluoroethyl groups onto the nicotinate ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoroethyl group . The reaction conditions often involve the use of a base and a solvent, such as methanol or ethanol, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-(1,1-difluoroethyl)-5-fluoronicotinate: This compound has a similar structure but with an additional fluorine atom.
Methyl nicotinate: A simpler compound without the chloro and difluoroethyl groups.
Uniqueness
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate is unique due to the presence of both chloro and difluoroethyl groups, which can significantly influence its chemical and biological properties
Biological Activity
Methyl 5-chloro-6-(1,1-difluoroethyl)nicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and a difluoroethyl group. The structural modifications enhance its lipophilicity, which is crucial for its interaction with biological membranes and targets.
The mechanism of action for this compound involves:
- Lipophilicity Enhancement : The difluoroethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with proteins and other cellular components.
- Target Interaction : It is hypothesized that this compound interacts with specific molecular targets involved in various biochemical pathways, potentially modulating their activity to exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's cytotoxic effects are believed to be mediated through apoptosis induction and inhibition of cell cycle progression.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
Molecular Formula |
C9H8ClF2NO2 |
|---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
methyl 5-chloro-6-(1,1-difluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO2/c1-9(11,12)7-6(10)3-5(4-13-7)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
MTLZULMVRCXFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(=O)OC)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















